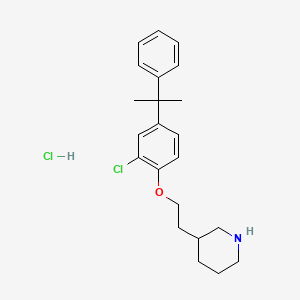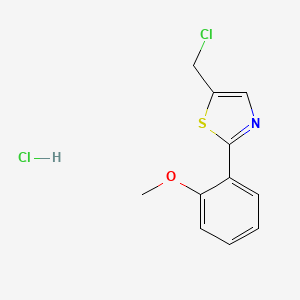
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride (CMTPTH) is a chemical compound that is used in various scientific research applications. It is a chlorinated derivative of thiazole, a five-membered heterocyclic compound. CMTPTH is a white, crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone. It is a versatile compound that has been used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
CNS Penetration in Pharmacology
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride has been studied for its potential in central nervous system (CNS) pharmacology. A related compound, [3H]-4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has demonstrated effective penetration of the blood-brain barrier in rats, making it a useful tool for in vitro and in vivo studies of selective serotonin-3 receptor antagonists (Rosen et al., 1990).
Corrosion Inhibition
In materials science, 1,3,4-thiadiazole derivatives, which include 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride, have been explored as corrosion inhibitors for mild steel in acidic environments. These compounds have shown high protection degrees, with experimental studies confirming their effectiveness as mixed-kind inhibitors (Attou et al., 2020).
Anti-inflammatory Properties
In the field of pharmacology, methoxyalkyl thiazoles, which include variants of the 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole structure, have been identified as non-redox inhibitors of 5-lipoxygenase with anti-inflammatory properties (Falgueyret et al., 1993).
Synthesis and Characterization
The compound has been the subject of various studies focusing on its synthesis and characterization. For instance, research on the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole via the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea has been reported (Rozentsveig et al., 2011).
Antimicrobial and Anticancer Activity
The bioactive molecule 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol has been studied for its antimicrobial and anticancer activities. Molecular docking studies have been conducted to understand its interaction with different proteins (Viji et al., 2020).
Synthesis of Thiazoloquinazolinaryltellurid
Research has been conducted on the synthesis of thiazoloquinazolinaryltellurid, involving the reduction of sodium sulfite with salts of thiazoloquinazolinaryl dichlorotellurides, highlighting the relevance of this class of compounds in organometallic chemistry and biological applications (Kut et al., 2022).
Liquid Crystalline Properties
Studies have also been conducted on compounds and polymers containing thiazolo[5,4-d]thiazole and siloxane flexible spacers, exploring their liquid crystalline properties. This research is significant in the field of materials science (Al-dujaili et al., 2001).
Propiedades
IUPAC Name |
5-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11;/h2-5,7H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZCOLRHWAZZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(S2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

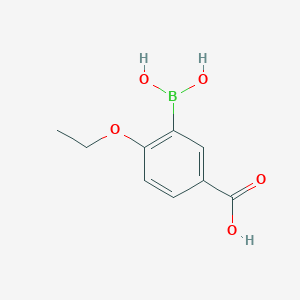
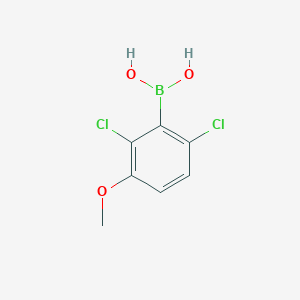
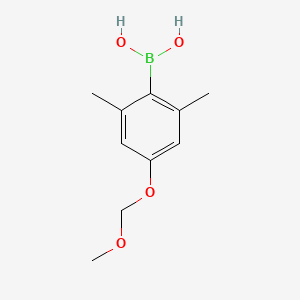
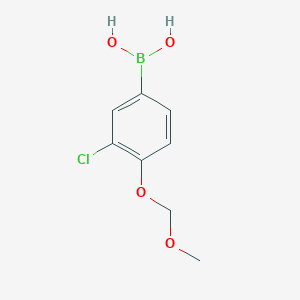
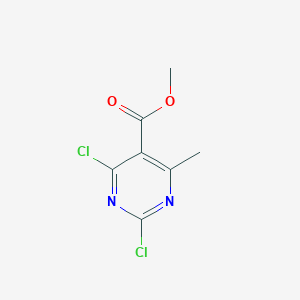
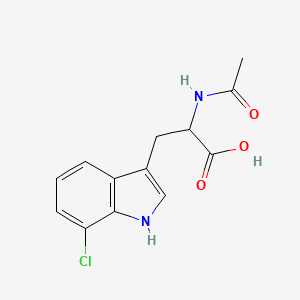
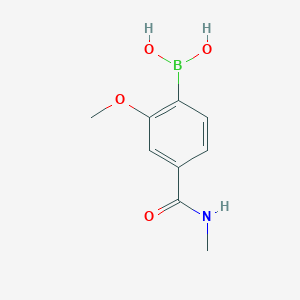
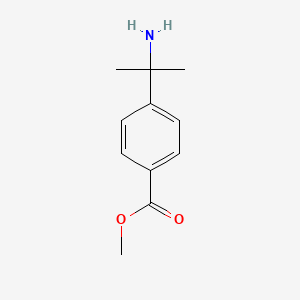
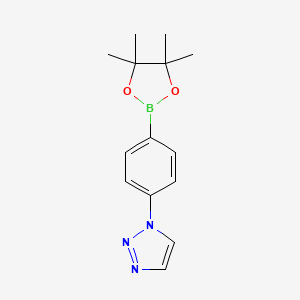
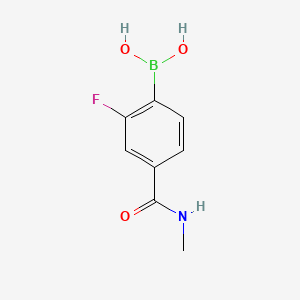
![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)
![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)
![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)
